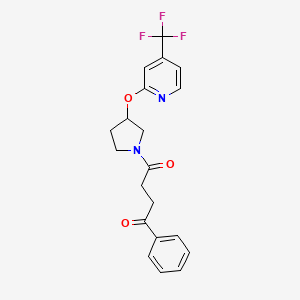

1-Phenyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a trifluoromethyl group and a pyridine moiety .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the unique properties of its trifluoromethylpyridine structure . The presence of the fluorine atom and the pyridine moiety can lead to distinctive physical-chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by its trifluoromethylpyridine structure . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Scientific Research Applications

- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their effectiveness against various pathogens, making them promising candidates for novel antimicrobial agents.

- Reports suggest that pyrazolines exhibit antifungal activity . Investigating their impact on fungal growth and pathogenicity could lead to new antifungal therapies.

- Our compound’s effects on AchE activity in the brain have been studied. AchE plays a crucial role in nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement .

- Interestingly, AchE levels were significantly reduced in B4-treated groups compared to controls . Further research could explore its potential as a neuroprotective agent.

- Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant properties .

- Monitoring biomarkers like malondialdehyde (MDA) can provide insights into oxidative damage and cellular injury .

- Pyrazolines have been associated with antitumor activities . Researchers have explored their effects on cancer cell lines, aiming to develop novel chemotherapeutic agents.

- While not explicitly mentioned in the provided literature, pyrazoline derivatives often exhibit fluorescence properties . These compounds could find applications in bioimaging and diagnostics.

Antimicrobial Activity

Antifungal Potential

Neurotoxicity and Acetylcholinesterase (AchE) Inhibition

Oxidative Stress and Antioxidant Properties

Antitumor Potential

Fluorescent Properties and Imaging Applications

Future Directions

Mechanism of Action

- The primary target of B4 is acetylcholinesterase (AChE) . AChE is a crucial enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

1-phenyl-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]butane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-10-24-18(12-15)28-16-9-11-25(13-16)19(27)7-6-17(26)14-4-2-1-3-5-14/h1-5,8,10,12,16H,6-7,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBIGNLZSUROSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)

![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)

![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714050.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)